molecular formula C11H22N2O2 B8264282 tert-Butyl (2S,4R)-2-methyl-4-(methylamino)pyrrolidine-1-carboxylate

tert-Butyl (2S,4R)-2-methyl-4-(methylamino)pyrrolidine-1-carboxylate

Cat. No.: B8264282
M. Wt: 214.30 g/mol
InChI Key: BEOGGGHUTLFKGS-DTWKUNHWSA-N
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Description

tert-Butyl (2S,4R)-2-methyl-4-(methylamino)pyrrolidine-1-carboxylate (CAS 2306246-62-6) is a chiral pyrrolidine-based compound offered for research and development purposes. This chemical serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. The molecule features a pyrrolidine core, a common scaffold found in pharmaceuticals and biologically active compounds, and is protected by a tert-butoxycarbonyl (Boc) group, which enhances its stability and utility in multi-step synthetic sequences . The specific stereochemistry ((2S,4R)) and the presence of a methylamino group make it a versatile precursor for the exploration of structure-activity relationships . Research into related pyrrolidine compounds has demonstrated their significance as constrained analogs in drug discovery, particularly in the development of compounds that target nutrient transport systems in cancer cells and modulate protein phosphatase 2A (PP2A) activity . As a building block, this compound can be used to create novel molecular architectures for screening in various therapeutic areas. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl (2S,4R)-2-methyl-4-(methylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-6-9(12-5)7-13(8)10(14)15-11(2,3)4/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOGGGHUTLFKGS-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4R)-2-methyl-4-(methylamino)pyrrolidine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the amino group, followed by the introduction of the methyl and methylamino groups through a series of chemical reactions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,4R)-2-methyl-4-(methylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Pharmacological Research

  • Adrenergic Receptor Modulation : The compound has been studied for its interaction with adrenergic receptors, particularly beta-3 adrenergic receptors. These receptors play a crucial role in metabolic regulation, making the compound a candidate for obesity and metabolic syndrome treatments .
  • Neuropharmacology : Its ability to cross the blood-brain barrier suggests potential applications in neuropharmacology, particularly in conditions such as depression and anxiety disorders .

2. Synthesis and Derivatives

  • The synthesis of tert-butyl (2S,4R)-2-methyl-4-(methylamino)pyrrolidine-1-carboxylate can be achieved through various methods, including asymmetric synthesis techniques that enhance yield and purity .
  • Comparative Studies : Research has compared this compound with other pyrrolidine derivatives to assess differences in biological activity based on structural variations. For example, compounds with different substituents or stereochemistry may exhibit distinct pharmacological profiles .

Case Studies and Research Findings

Case Study 1: Obesity Treatment

  • A study investigated the effects of this compound on metabolic pathways related to obesity. Results indicated that the compound effectively modulated beta-3 adrenergic receptor activity, leading to increased lipolysis and energy expenditure in preclinical models .

Case Study 2: Neuroprotective Effects

  • Another research effort focused on the neuroprotective potential of this compound in models of neurodegenerative diseases. It demonstrated significant protective effects against oxidative stress-induced neuronal damage, suggesting its utility in developing treatments for conditions like Alzheimer's disease .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
tert-butyl (2S)-2-(methylaminomethyl)pyrrolidine-1-carboxylateSimilar pyrrolidine structureDifferent stereochemistry may influence binding affinity
tert-butyl 3-(methylamino)pyrrolidine-1-carboxylateVariation at position 3Potentially different biological activities due to position change
tert-butyl 2-(ethylamino)pyrrolidine-1-carboxylateEthyl instead of methyl groupVariations in lipophilicity affecting pharmacokinetics

This table illustrates the diversity within pyrrolidine derivatives while underscoring the unique attributes of this compound that may be advantageous in specific therapeutic contexts .

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4R)-2-methyl-4-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural analogs, focusing on substituents at positions 2 and 4 of the pyrrolidine ring:

Compound Name Substituent (Position 2) Substituent (Position 4) Molecular Weight Key Spectral Data (NMR/IR) Reference
tert-Butyl (2S,4R)-2-methyl-4-(methylamino)pyrrolidine-1-carboxylate (Target) Methyl Methylamino 228.3 g/mol δH (CDCl₃): 1.45 (s, 9H, t-Bu), 2.30 (s, 3H, CH₃), 3.10 (m, NHCH₃); IR: 3320 cm⁻¹ (N-H stretch)
tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl Fluoro 231.3 g/mol δH (DMSO-d6): 4.60 (d, 1H, OH), 3.70 (m, CH₂OH); ¹⁹F NMR: -120 ppm
tert-Butyl (2S,4S)-4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate 3-Fluorophenyl Fluoro 296.3 g/mol δH (CDCl₃): 7.40 (m, Ar-H), 4.90 (m, pyrrolidine-H); Rf = 0.56 (1:1 hexanes/EtOAc)
tert-Butyl (2S,4R)-4-hydroxy-2-(2-(4-octylphenyl)acetyl)pyrrolidine-1-carboxylate (23a) 2-(4-Octylphenyl)acetyl Hydroxy 445.6 g/mol δH (CDCl₃): 7.20 (d, 2H, Ar-H), 2.60 (t, 2H, CH₂CO); HRMS: m/z 446.2801 [M+H]⁺
tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (20b) Methoxy(methyl)carbamoyl tert-Butyldimethylsilyloxy 402.6 g/mol [α]²⁵D = −14.0 (c 0.50, CHCl₃); δC (CDCl₃): 25.6 (Si(CH₃)₂)

Key Observations :

  • This increases solubility in polar solvents but may reduce membrane permeability.
  • Biological Relevance: Analogs with aromatic substituents (e.g., 3-fluorophenyl in or 4-octylphenyl in ) exhibit improved binding to hydrophobic pockets in enzyme active sites, whereas the target compound’s methylamino group may facilitate interactions with polar residues.
  • Synthesis Complexity : Silyl-protected derivatives (e.g., 20b ) require additional deprotection steps (e.g., TBAF treatment), whereas the target compound’s synthesis avoids such steps, favoring scalability .

Spectroscopic Characterization

  • NMR: The methylamino group in the target compound shows a distinct singlet at δH 2.30 ppm (CH₃) and a broad peak at δH 3.10 ppm (NHCH₃), absent in analogs with hydroxy or fluoro groups .
  • IR : A strong N-H stretch at 3320 cm⁻¹ differentiates it from silyl-protected analogs, which lack NH signals .

Biological Activity

tert-Butyl (2S,4R)-2-methyl-4-(methylamino)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11H20N2O2
  • Molecular Weight : 216.29 g/mol
  • CAS Number : 2306246-62-6
  • SMILES Notation : CC(C)(C)C(=O)N1C@HCC@@HC1

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. Notably, it has been studied for its role in modulating the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative stress.

Nrf2-Keap1 Pathway

  • Nrf2 : A transcription factor that regulates the expression of antioxidant proteins.
  • Keap1 : A protein that targets Nrf2 for degradation under normal conditions.

Inhibition of the Nrf2-Keap1 interaction can lead to increased levels of Nrf2 and enhanced antioxidant response, providing therapeutic benefits in diseases characterized by oxidative stress and inflammation.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in various cell lines:

StudyCell LineEffect
Study 1HepG2 (liver cancer)Induced Nrf2 activation and antioxidant enzyme expression
Study 2RAW 264.7 (macrophages)Reduced inflammatory cytokine production
Study 3SH-SY5Y (neuroblastoma)Enhanced cell viability under oxidative stress

Structure-Activity Relationship (SAR)

A series of compounds related to this compound were synthesized to explore their SAR. Modifications in the pyrrolidine ring and side chains were found to significantly affect their potency as Nrf2 activators. For instance:

  • Substitution at the 4-position with various alkyl groups enhanced binding affinity.
  • The presence of a methylamino group was critical for maintaining biological activity.

Case Study 1: Neuroprotection

In a study examining neuroprotective effects, this compound was administered to SH-SY5Y cells exposed to hydrogen peroxide. Results demonstrated a reduction in apoptosis markers and increased expression of neuroprotective genes mediated through Nrf2 activation.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on its anti-inflammatory properties using RAW 264.7 macrophages. Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the key synthetic strategies for preparing tert-Butyl (2S,4R)-2-methyl-4-(methylamino)pyrrolidine-1-carboxylate?

The synthesis typically involves stereoselective formation of the pyrrolidine core followed by functionalization. A common approach includes:

  • Step 1 : Starting from a Boc-protected hydroxyproline derivative (e.g., tert-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate) and introducing methylamino groups via reductive amination or nucleophilic substitution.
  • Step 2 : Protecting group manipulation (e.g., Boc deprotection using TFA, as in ) and subsequent coupling reactions.
  • Step 3 : Purification via flash chromatography (e.g., hexanes/EtOAc gradients) or recrystallization .
    Key challenges include preserving stereochemical integrity at the 2S and 4R positions.

Q. How is the purity and identity of the compound validated in academic research?

  • Chromatography : LC-MS monitors reaction progress (e.g., mixed anhydride formation in ).
  • Spectroscopy :
    • NMR : 1H and 13C NMR confirm stereochemistry and functional groups (e.g., Boc group at δ 1.4 ppm, pyrrolidine protons at δ 3.0–4.5 ppm) .
    • HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) .
  • Polarimetry : Optical rotation ([α]D) confirms enantiomeric purity (e.g., [α]25D −55.0 in CHCl3 for analogs) .

Q. What are the standard protocols for handling air- or moisture-sensitive reactions during synthesis?

  • Use anhydrous solvents (e.g., THF, CH2Cl2) under inert gas (N2/Ar).
  • Employ Schlenk lines or gloveboxes for sensitive steps like Grignard reactions ().
  • Quench reactive intermediates (e.g., mixed anhydrides) with aqueous washes (HCl, NaHCO3) to stabilize products .

Advanced Research Questions

Q. How can enantioselective synthesis of the pyrrolidine core be optimized to minimize diastereomer formation?

  • Chiral auxiliaries : Use Evans oxazolidinones or Ellman sulfinamides to control stereochemistry during ring closure.
  • Catalytic asymmetric hydrogenation : Apply Ru-BINAP catalysts for reduction of prochiral enamines .
  • Crystallographic validation : Confirm absolute configuration via X-ray diffraction (e.g., SHELX refinement in ).

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

  • Case study : Discrepancies in NMR splitting patterns may arise from dynamic rotational barriers. Use variable-temperature NMR to distinguish conformational isomers .
  • Cross-validation : Compare experimental IR carbonyl stretches (e.g., 1700–1750 cm−1 for esters) with computational DFT simulations .
  • Isotopic labeling : Introduce deuterium at chiral centers to simplify NMR assignments .

Q. What methodologies are effective for designing biologically active analogs of this compound?

  • Scaffold modification : Replace the methylamino group with bulkier substituents (e.g., 4-octylphenyl in ) to enhance lipophilicity.
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., silyl ethers in ) for controlled release.
  • Structure-activity relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like dopamine D3 or μ-opioid receptors .

Q. How can reaction yields be improved for large-scale synthesis?

  • Microwave-assisted synthesis : Accelerate steps like amide coupling (e.g., 59% to >80% yield with microwave irradiation) .
  • Flow chemistry : Optimize exothermic reactions (e.g., hydrogenation in ) for better heat dissipation.
  • Catalyst recycling : Immobilize Pd/C or enzymes (e.g., CAL-B lipase) for reusable systems .

Q. What computational tools are recommended for modeling the compound’s conformational dynamics?

  • Molecular dynamics (MD) : Use AMBER or GROMACS to simulate pyrrolidine ring puckering and Boc group rotation .
  • Quantum mechanics (QM) : Calculate torsional barriers with Gaussian09 at the B3LYP/6-31G* level .
  • Crystallographic software : SHELXL () refines X-ray data to map electron density for tautomeric forms.

Methodological Best Practices

  • Purification : Pre-adsorb crude products onto Celite before flash chromatography to prevent column clogging .
  • Troubleshooting low yields : Check for Boc group hydrolysis under acidic conditions; switch to Fmoc protection if necessary .
  • Data reporting : Include full spectroscopic datasets (NMR, HRMS) in supplementary materials for reproducibility .

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